

# structure-activity relationship (SAR) studies of 4-substituted 2-phenylthiazoles

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## Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

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## A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 2-Phenylthiazoles

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Modifications at the 4-position of the thiazole ring have been a key strategy for optimizing the potency and selectivity of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted 2-phenylthiazoles, drawing upon experimental data from various studies to elucidate the impact of different substituents on their biological effects, which include antimicrobial, antifungal, and enzyme inhibitory activities.

## Comparative Analysis of Biological Activity

The biological activity of 4-substituted 2-phenylthiazoles is significantly influenced by the nature of the substituent at the 4-position of the thiazole ring. The following tables summarize quantitative data from several key studies, showcasing the impact of these modifications on different biological targets.

## Antifungal Activity against *Candida albicans*

A study focused on the development of novel CYP51 inhibitors for antifungal applications revealed that the size of the substituent at the 4-position of the 2-phenylthiazole ring is a critical determinant of activity.<sup>[1][2]</sup>

Compound ID	R1 Substituent at 4-position	MIC ( $\mu\text{g/mL}$ ) against <i>C. albicans</i> ATCC 10231
A1	H	4
A2	CH <sub>3</sub>	>64
A3	C <sub>2</sub> H <sub>5</sub>	>64
A4	n-C <sub>3</sub> H <sub>7</sub>	>64
SZ-C14 (Lead)	H	8

Data sourced from Li et al. (2025).[1][2]

The data clearly indicates that even small alkyl substituents at the 4-position lead to a significant decrease in antifungal activity against *Candida albicans*, with the unsubstituted analog (A1) showing the best profile in this series.[1][2]

## Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

In the pursuit of dual inhibitors for pain and inflammation, a series of 4-phenylthiazole analogs were synthesized and evaluated. The substitution pattern on the 4-phenyl ring was found to be crucial for activity against both human sEH and FAAH.[3]

Compound ID	Substitution on 4-phenyl ring	Human sEH IC <sub>50</sub> (nM)	Human FAAH IC <sub>50</sub> (nM)
4a	2-F	20 $\pm$ 2	110 $\pm$ 10
4b	3-F	17 $\pm$ 1	140 $\pm$ 20
4c	4-F	12.0 $\pm$ 0.9	130 $\pm$ 10
4p	3-OCH <sub>3</sub>	13 $\pm$ 1	14 $\pm$ 1
4s	3-OCF <sub>3</sub>	11 $\pm$ 1	10.0 $\pm$ 0.9

Data sourced from Vitale et al. (2025).[3]

The SAR for this series revealed that electron-donating groups on the 4-phenyl ring are generally well-tolerated by both enzymes.[3] Notably, compounds 4p and 4s emerged as potent dual inhibitors.[3]

## Antimicrobial Activity

A study on 2,4-disubstituted thiazoles as antimicrobial agents highlighted the importance of substituents on the 2-phenyl ring for activity against various bacterial and fungal strains.[4][5][6] The presence of nitro (NO<sub>2</sub>) and methoxy (OCH<sub>3</sub>) groups at the para position of the phenyl ring significantly enhanced antimicrobial activity.[4][5][6]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of 4-substituted 2-phenylthiazoles.

### General Synthesis of 4-Substituted 2-Phenylthiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.

- **Step 1:  $\alpha$ -Halogenation of a Ketone.** A starting ketone (e.g., a substituted acetophenone) is reacted with a halogenating agent (e.g., bromine or N-bromosuccinimide) in a suitable solvent like acetic acid or diethyl ether to yield an  $\alpha$ -haloketone.
- **Step 2: Cyclocondensation.** The resulting  $\alpha$ -haloketone is then reacted with a thioamide (e.g., thiobenzamide) in a solvent such as ethanol. The mixture is typically heated under reflux to facilitate the cyclocondensation reaction, which forms the 2,4-disubstituted thiazole ring.[1]
- **Step 3: Work-up and Purification.** After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure 4-substituted 2-phenylthiazole derivative.[1]

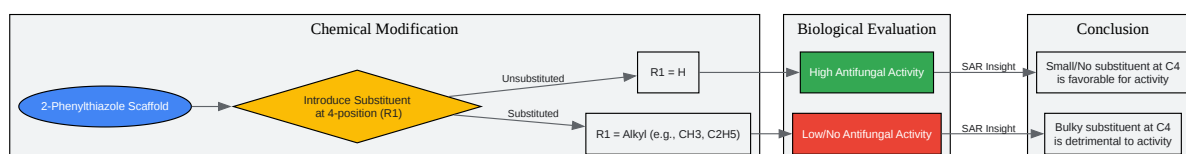
## In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is commonly determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- **Preparation of Fungal Inoculum:** A standardized suspension of the fungal strain (e.g., *Candida albicans*) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
- **Serial Dilution of Compounds:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
- **Inoculation and Incubation:** The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- **Determination of Minimum Inhibitory Concentration (MIC):** The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which is typically assessed by visual inspection or by measuring the optical density.<sup>[2]</sup>

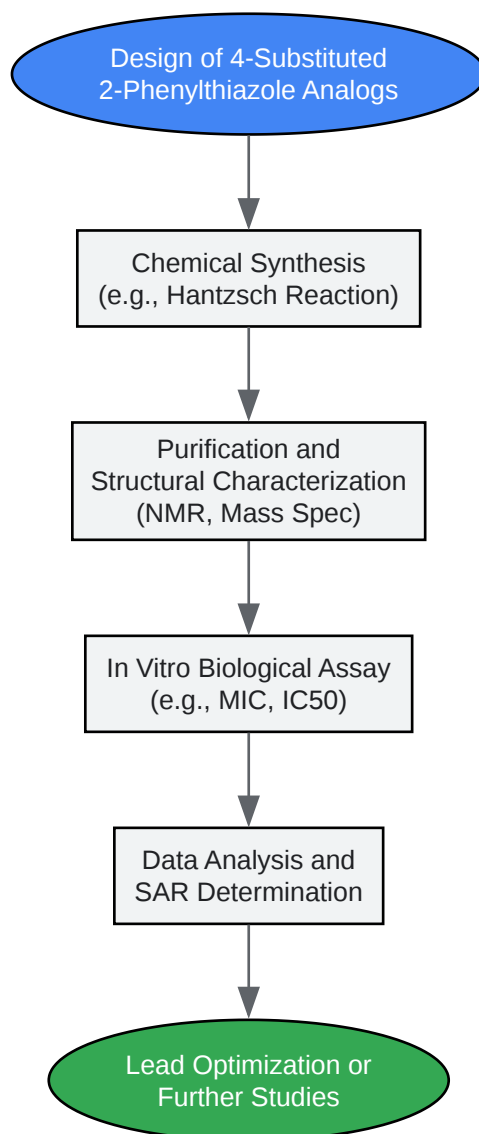
## Visualizing Structure-Activity Relationships and Workflows

Diagrams generated using Graphviz can effectively illustrate the logical relationships in SAR studies and experimental workflows.



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Caption: Logical flow of a structure-activity relationship (SAR) study on the 4-position of the 2-phenylthiazole core.



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Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel 2-phenylthiazole derivatives.

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